1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone
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Overview
Description
1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, including a sulfonyl group, a nitrophenyl group, and a chloro-octafluorobutyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone can be achieved through a multi-step process involving the following key steps:
Formation of the dihydrofuran ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the sulfonyl group: This step typically involves sulfonylation reactions using sulfonyl chlorides.
Addition of the chloro-octafluorobutyl chain: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines from nitro groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study the effects of its functional groups on biological systems, including enzyme inhibition or receptor binding.
Medicine
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone: can be compared with other sulfonyl-containing compounds, nitrophenyl derivatives, and fluorinated organic molecules.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds. The presence of the chloro-octafluorobutyl chain, in particular, may impart unique properties such as increased lipophilicity or resistance to metabolic degradation.
Properties
Molecular Formula |
C17H12ClF8NO6S |
---|---|
Molecular Weight |
545.8 g/mol |
IUPAC Name |
1-[(2R,3S)-4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl-5-methyl-3-(4-nitrophenyl)-2,3-dihydrofuran-2-yl]ethanone |
InChI |
InChI=1S/C17H12ClF8NO6S/c1-7(28)12-11(9-3-5-10(6-4-9)27(29)30)13(8(2)33-12)34(31,32)17(25,26)15(21,22)14(19,20)16(18,23)24/h3-6,11-12H,1-2H3/t11-,12-/m0/s1 |
InChI Key |
GLECKPJNLWUYBF-RYUDHWBXSA-N |
Isomeric SMILES |
CC1=C([C@H]([C@@H](O1)C(=O)C)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
Canonical SMILES |
CC1=C(C(C(O1)C(=O)C)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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